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Compound of Interest

Compound Name: Antitumor agent-85

Cat. No.: B15139483

Introduction

Antitumor Agent-85 (ATA-85) is a novel small molecule inhibitor targeting the mitogen-
activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in
various human cancers.[1][2] This document outlines the comprehensive preclinical
development pipeline for ATA-85, detailing its mechanism of action, in vitro and in vivo efficacy,
and preliminary safety profile. The data presented herein supports the continued development
of ATA-85 as a potential therapeutic for solid tumors harboring specific MAPK pathway
aberrations.

Mechanism of Action: Targeting the MAPK/ERK
Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation,
differentiation, and survival.[1][3] In many cancers, this pathway is constitutively active due to
mutations in upstream components like RAS or RAF, leading to uncontrolled cell growth.[2]
ATA-85 is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that
phosphorylate and activate ERK1 and ERK2.[4] By inhibiting MEK, ATA-85 effectively blocks
downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with a
hyperactive MAPK pathway.
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Figure 1: Simplified MAPK/ERK Signaling Pathway and the Target of ATA-85.

In Vitro Efficacy

The antitumor activity of ATA-85 was first evaluated in a panel of human cancer cell lines with
known mutational statuses.
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The half-maximal inhibitory concentration (IC50) of ATA-85 was determined using a standard
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of
continuous exposure.[5][6]

Cell Line Cancer Type Key Mutation IC50 (nM)
A375 Melanoma BRAF V600E 15

HT-29 Colorectal BRAF V600E 25
HCT116 Colorectal KRAS G13D 80

Panc-1 Pancreatic KRAS G12D 500

MCF7 Breast Wild-Type BRAF/RAS  >10,000

Table 1: In Vitro Cytotoxicity of ATA-85 in Human Cancer Cell Lines

To confirm that ATA-85 inhibits its intended target within the cell, Western blot analysis was
performed on A375 melanoma cells treated with the compound.
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Figure 2: Experimental Workflow for Western Blot Analysis.

Results demonstrated a dose-dependent decrease in the phosphorylation of ERK (p-ERK) with
no significant change in total ERK levels, confirming the on-target activity of ATA-85.

In Vivo Efficacy

The antitumor efficacy of ATA-85 was evaluated in a human tumor xenograft model.[7][8]
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Female athymic nude mice were subcutaneously implanted with A375 melanoma cells.[7] Once
tumors reached an average volume of 150-200 mm?, animals were randomized into vehicle
control and treatment groups. ATA-85 was administered orally, once daily.

Treatment Group Dose (mg/kg) Dosing Schedule TGI (%) at Day 21
Vehicle Control - QD 0

ATA-85 10 QD 55

ATA-85 30 QD 85

Table 2: Antitumor Efficacy of ATA-85 in the A375 Xenograft Model *TGI (Tumor Growth
Inhibition) was calculated using the formula: TGI (%) =[1 - (Tf - Ti) / (Cf - Ci)] x 100, where T
and C are the mean tumor volumes of the treated and control groups, and f and i are the final
and initial time points, respectively.[9]

Preclinical Safety and Pharmacokinetics
Preliminary safety and pharmacokinetic (PK) studies were conducted in rodents.

A 14-day repeat-dose toxicity study in rats was conducted to determine the maximum tolerated
dose (MTD).

] Route of ]
Species L . MTD (mgl/kg/day) Key Observations
Administration

At doses >50 mg/kg,

reversible
Sprague-Dawley Rat Oral 50 dermatological and

gastrointestinal effects

were observed.

Table 3: Summary of Preliminary Toxicology Findings

A single-dose pharmacokinetic study was performed in mice to evaluate the oral bioavailability
of ATA-85.
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Parameter Value
Cmax (ng/mL) 1200
Tmax (h) 2
AUC (0-24h) (ng-h/mL) 9800
Oral Bioavailability (%) 45

Table 4: Key Pharmacokinetic Parameters of ATA-85 in Mice (30 mg/kg, oral)

Experimental Protocols

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere
overnight.[10][11]

The following day, cells were treated with a serial dilution of ATA-85 or vehicle control (0.1%
DMSO).

After 72 hours of incubation, 10 pL of MTT solution (5 mg/mL in PBS) was added to each
well and incubated for 4 hours at 37°C.[5]

The medium was then removed, and 100 pL of DMSO was added to dissolve the formazan
crystals.

Absorbance was measured at 570 nm using a microplate reader.

IC50 values were calculated using non-linear regression analysis.

A375 cells were treated with varying concentrations of ATA-85 for 24 hours.

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

Protein concentration was determined using a BCA protein assay Kkit.

Equal amounts of protein (20 pg) were separated by SDS-PAGE and transferred to a PVDF
membrane.[13][14]
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e The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary
antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
[15]

o After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

e Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

e Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10"6 A375
cells in Matrigel.

e Tumor volumes were measured twice weekly with calipers and calculated using the formula:
(Length x Width?) / 2.[16]

» When tumors reached an average volume of 150-200 mm3, mice were randomized into
treatment groups (n=8-10 mice/group).

o ATA-85, formulated in 0.5% methylcellulose, or vehicle control was administered orally once
daily.

e Animal body weight and tumor volumes were monitored throughout the study. The study was
terminated when tumors in the control group reached the predetermined maximum size.

Conclusion

The preclinical data for ATA-85 demonstrate potent and selective inhibition of the MAPK/ERK
signaling pathway, leading to significant antitumor activity in vitro and in vivo, particularly in
cancer models with BRAF mutations. The compound exhibits favorable pharmacokinetic
properties and a manageable safety profile in initial rodent studies. These promising results
warrant further investigation and support the advancement of ATA-85 into IND-enabling studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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